gamma-Chlordan

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

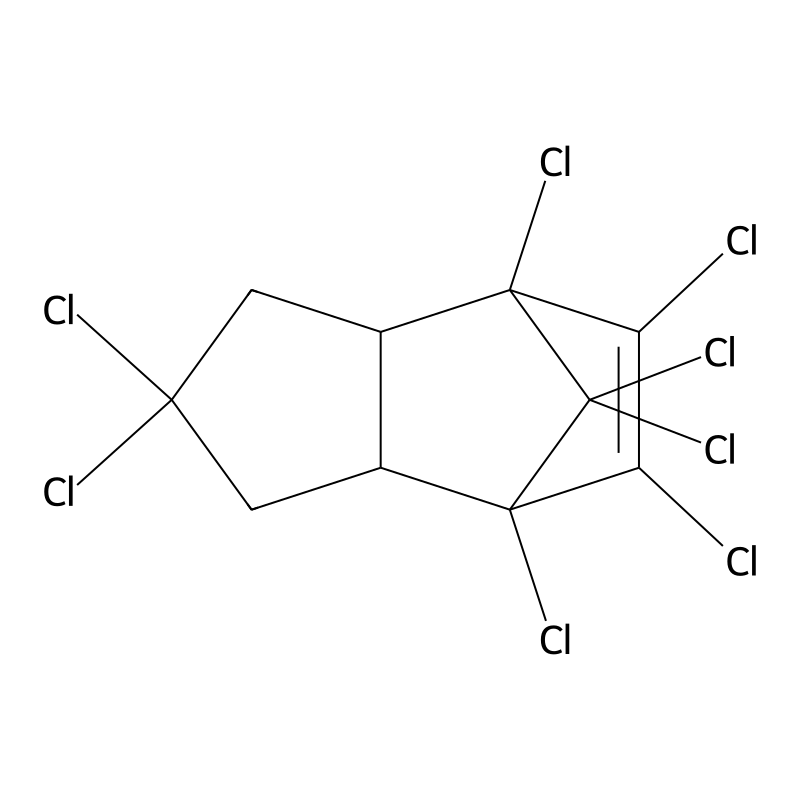

Gamma-Chlordan, also known as trans-chlordane, is a chlorinated hydrocarbon that belongs to the family of organochlorine compounds. It is a viscous, amber liquid with a molecular formula of and a molecular weight of approximately 409.8 daltons. Gamma-Chlordan is one of the isomers of chlordane, which was widely used as a pesticide until its ban in many countries due to environmental and health concerns. This compound is particularly noted for its stability and persistence in the environment, often accumulating in the fatty tissues of living organisms.

Chlordane was primarily utilized in agricultural settings for pest control, especially against termites and other soil-dwelling insects. Its chemical structure comprises multiple chlorine atoms bonded to a cyclodiene ring, contributing to its insecticidal properties and resistance to degradation. The compound's low solubility in water and high lipophilicity facilitate its bioaccumulation in food chains, raising significant ecological and health concerns.

Gamma-Chlordan is known for its neurotoxic effects on both humans and animals. The mechanism of toxicity primarily involves the inhibition of gamma-aminobutyric acid (GABA), a neurotransmitter that plays a crucial role in reducing neuronal excitability. This inhibition can lead to symptoms such as:

- Neurological Effects: Convulsions, tremors, confusion, and loss of consciousness are common symptoms following exposure .

- Endocrine Disruption: Gamma-Chlordan can induce liver enzymes that alter steroid hormone metabolism, potentially leading to reproductive issues and sterility in animals .

- Toxicity Levels: The compound is classified as moderately toxic, with fatal doses estimated between 6 and 60 grams for adults .

Gamma-Chlordan is synthesized through chlorination processes involving hexachlorocyclopentadiene. The synthesis typically follows these steps:

- Formation of Chlordene: Hexachlorocyclopentadiene reacts with cyclopentadiene to form chlordene.

- Chlorination: This intermediate undergoes further chlorination to yield various isomers of chlordane, including gamma-chlordan.

- Separation: The product mixture is separated into its components using fractional distillation or chromatography techniques.

The technical grade chlordane consists of a complex mixture of over 140 components, with gamma-chlordan being one of the primary active constituents .

Research indicates that gamma-Chlordan interacts significantly with biological systems:

- Neurotoxicity Studies: Investigations into its effects on GABAergic transmission have highlighted its potential for causing neurological disorders upon exposure.

- Bioaccumulation Research: Studies have shown that gamma-Chlordan accumulates in aquatic organisms, leading to higher concentrations up the food chain, which poses risks to wildlife and human health through dietary exposure .

Gamma-Chlordan shares structural similarities with several other organochlorine compounds. Here are some notable comparisons:

| Compound Name | Structure Type | Toxicity Level | Environmental Persistence |

|---|---|---|---|

| Aldrin | Cyclodiene | Highly toxic | Persistent |

| Dieldrin | Cyclodiene | Highly toxic | Persistent |

| Heptachlor | Cyclodiene | Moderately toxic | Persistent |

| Endrin | Cyclodiene | Highly toxic | Persistent |

| Nonachlor | Cyclodiene | Moderately toxic | Persistent |

Uniqueness of Gamma-Chlordan

Gamma-Chlordan is particularly noted for being more bioactive than some other isomers like alpha-chlordane, making it a focus of toxicity studies. Its specific neurotoxic mechanisms differentiate it from other compounds within the cyclodiene class.

Gamma-chlordane’s IUPAC name is (1α,2β,3aα,4β,7β,7aα)-1,2,4,5,6,7,8,8-octachloro-3a,4,7,7a-tetrahydro-4,7-methanoindane. Its molecular formula, C₁₀H₆Cl₈, reflects a bicyclic structure derived from the Diels-Alder adduct of hexachlorocyclopentadiene and cyclopentadiene, followed by chlorination. Key structural features include:

- A norbornene core with eight chlorine atoms.

- Trans spatial arrangement of chlorine substituents at positions 2 and 3a.

- Molecular weight of 409.76 g/mol and a density of 1.60–1.80 g/cm³.

Table 1: Key Chemical Properties of Gamma-Chlordane

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 5566-34-7 (γ-isomer) | |

| Melting Point | 101–104°C (pure crystalline) | |

| Boiling Point | 175–180°C (at 1 mmHg) | |

| Vapor Pressure | 3.6 × 10⁻⁵ mmHg (25°C) | |

| Log Kow (Octanol-Water) | 6.16 |

Isomerism in Chlordane: Differentiation of Gamma-Chlordane (Trans-Isomer) from Alpha-Chlordane (Cis-Isomer)

Chlordane exists as two primary stereoisomers:

- Gamma-chlordane (trans-isomer): Chlorine atoms at positions 2 and 3a are on opposite sides of the bicyclic plane.

- Alpha-chlordane (cis-isomer): Chlorines at positions 2 and 3a occupy the same spatial orientation.

Differentiating Factors:

- Bioactivity: Gamma-chlordane exhibits higher insecticidal potency due to enhanced stability and lipid affinity.

- Environmental Persistence: The trans-isomer degrades slower in soil (half-life >20 years) compared to the cis-isomer.

- Analytical Identification: Gas chromatography distinguishes isomers via retention times (gamma: 12.8 min; alpha: 11.9 min under standard conditions).

Table 2: Comparative Properties of Chlordane Isomers

| Property | Gamma-Chlordane (Trans) | Alpha-Chlordane (Cis) |

|---|---|---|

| Melting Point | 101–104°C | 106–109°C |

| Insecticidal Activity | High | Moderate |

| Soil Half-Life | >20 years | 10–15 years |

| CAS Number | 5566-34-7 | 5103-71-9 |

Regulatory History: EPA Cancellations and Global Restrictions

Gamma-chlordane’s regulatory decline began with mounting evidence of carcinogenicity and bioaccumulation:

- 1978: U.S. EPA bans chlordane on food crops (corn, citrus) and restricts lawn/garden use.

- 1983: Termiticide applications limited to subsurface injection.

- 1988: Full cancellation of all U.S. registrations under FIFRA.

- 2001: Listed under Annex A (elimination) of the Stockholm Convention, mandating global phase-out.

Table 3: Key Regulatory Milestones

| Year | Jurisdiction | Action |

|---|---|---|

| 1978 | U.S. EPA | Food crop uses banned |

| 1988 | U.S. EPA | All uses prohibited |

| 2001 | Stockholm Convention | Listed as POP for global elimination |

| 2009 | EU | Added to POPs Regulation (EC 850/2004) |

Legacy: Despite bans, gamma-chlordane residues persist in 30 million U.S. homes treated pre-1988, with detectable levels in 15% of indoor air samples.

Molecular Weight, Formula, and Stereochemical Configuration

Gamma-chlordane, also known as trans-chlordane, represents one of the two primary stereoisomers of chlordane with the molecular formula C₁₀H₆Cl₈ and a molecular weight of 409.8 grams per mole [1] [2]. The compound is assigned the Chemical Abstracts Service registry number 5103-74-2, distinguishing it from its cis-chlordane counterpart [4] [30]. The complete International Union of Pure and Applied Chemistry nomenclature designates this compound as 4,7-Methano-1H-indene, 1,2,4,5,6,7,8,8-octachloro-2,3,3a,4,7,7a-hexahydro-, with the stereochemical configuration (1α,2β,3aα,4β,7β,7aα) [31].

The stereochemical configuration of gamma-chlordane distinguishes it as the trans-isomer, characterized by its specific three-dimensional arrangement of chlorine atoms around the methanoindene skeleton [3] [4]. This geometric configuration results from the presence of multiple chiral centers within the molecule, particularly at carbons 5 and 6 of the cyclopentane ring, which can exist in different configurations to create stereoisomers [3]. The trans-configuration refers to the spatial arrangement where substituents are positioned on opposite sides of the molecular framework, contrasting with the cis-isomer where they occupy the same side [2] [7].

| Property | Value/Description |

|---|---|

| Molecular Formula | C₁₀H₆Cl₈ [1] |

| Molecular Weight (g/mol) | 409.8 [1] [2] |

| Chemical Abstracts Service Registry Number | 5103-74-2 [30] [31] |

| International Union of Pure and Applied Chemistry Name | 4,7-Methano-1H-indene, 1,2,4,5,6,7,8,8-octachloro-2,3,3a,4,7,7a-hexahydro-, (1α,2β,3aα,4β,7β,7aα)- [31] |

| Stereochemical Configuration | trans-chlordane isomer; (1α,2β,3aα,4β,7β,7aα) configuration [3] [4] |

Solubility, Vapor Pressure, and Octanol-Water Partition Coefficient (Log Kow)

The physical and chemical properties of gamma-chlordane reflect its highly hydrophobic nature and low volatility characteristics [8] [10]. Water solubility of gamma-chlordane is extremely limited, with values reported at approximately 0.1 milligrams per liter at 25 degrees Celsius [10] [14]. This minimal water solubility is consistent with the compound's extensive chlorination, which imparts strongly hydrophobic characteristics to the molecule [9].

Vapor pressure measurements indicate that gamma-chlordane exhibits low volatility, with values reported at 1.3 × 10⁻³ pascals at 25 degrees Celsius [10]. The Henry's Law Coefficient for gamma-chlordane is documented as 1.3 × 10⁻³ atmosphere-cubic meters per mole, reflecting the compound's tendency to partition from the aqueous phase to the vapor phase [8]. The density of gamma-chlordane ranges from 1.59 to 1.63 grams per cubic centimeter at 25 degrees Celsius, indicating that the compound is denser than water [4] [8].

The octanol-water partition coefficient represents a critical parameter for understanding the environmental behavior of gamma-chlordane [8] [10]. The logarithmic octanol-water partition coefficient (Log Kow) for gamma-chlordane is reported as 5.5, indicating extremely high lipophilicity [10] [15]. This elevated Log Kow value suggests strong partitioning into organic phases and lipid-rich tissues, contributing significantly to the compound's bioaccumulation potential [12] [26].

| Property | Value |

|---|---|

| Water Solubility (mg/L at 25°C) | 0.1 [10] [14] |

| Vapor Pressure (Pa at 25°C) | 1.3 × 10⁻³ [10] |

| Log Octanol-Water Partition Coefficient (Log Kow) | 5.5 [10] [15] |

| Density (g/cm³ at 25°C) | 1.59-1.63 [4] [8] |

| Henry's Law Coefficient (atm·m³/mol) | 1.3 × 10⁻³ [8] |

| Melting Point (°C) | 104-105 [4] [5] |

Environmental Persistence: Half-Life in Soil, Water, and Sediment

Environmental persistence studies demonstrate that gamma-chlordane exhibits variable degradation rates depending on the specific environmental compartment and conditions [16] [17] [18]. In soil environments, the persistence of gamma-chlordane shows significant variation based on soil composition, with sandy loam soils exhibiting half-lives ranging from 93.2 to 154 days in cropped and fallow plots respectively [17] [18]. Organic or mucky soils demonstrate substantially longer persistence periods compared to mineral sand soils, with one study indicating that alpha- and gamma-isomers of chlordane persist much longer in organic-rich soil matrices [16].

Field studies conducted over extended periods reveal remarkable long-term persistence of gamma-chlordane in soil systems [16] [19]. After 15 years following application, approximately 15-20 percent of the original chlordane residues remained in Nova Scotia sandy loam soil, with alpha and gamma isomers forming the major components of the weathered residues [16] [19]. The persistence in soil is attributed to strong adsorption to soil particles and limited mobility through soil profiles, with generally less than 15 percent of residues migrating below the cultivated layer [16].

In aquatic systems, gamma-chlordane demonstrates different persistence characteristics compared to terrestrial environments [17]. Using Environmental Protection Agency models, the estimated volatilization half-lives of chlordane from typical pond and lake systems are less than 10 days [17]. However, monitoring data indicate that sediment concentrations remain much higher than overlying water concentrations, suggesting that volatilization from water may not proceed as rapidly as predicted by theoretical models [17].

Sediment studies provide evidence of substantial persistence in anaerobic conditions [17]. Laboratory investigations of anaerobic biodegradation in river sediment samples demonstrated that after 20 weeks of incubation at 30 degrees Celsius, residual ratios of 67-88 percent remained for cis- and trans-chlordane respectively [17]. Field experiments in intertidal environments showed that after initial displacement during the first tide cycle, chlordane concentrations in deeper sediment layers (2-10 centimeters) showed minimal change over extended monitoring periods [17].

| Environmental Compartment | Half-life or Persistence Time |

|---|---|

| Soil (sandy loam) | 93.2-154 days [17] [18] |

| Soil (organic/mucky) | Much longer than sandy soil [16] |

| Water (typical pond) | <10 days (volatilization) [17] |

| Water (typical lake) | <10 days (volatilization) [17] |

| Sediment (anaerobic) | 67-88% remaining after 20 weeks [17] |

| Soil (general persistence) | 15-20% remaining after 15 years [16] [19] |

XLogP3

Other CAS

Biological Half Life

Dates

Keystone taxa shared between earthworm gut and soil indigenous microbial communities collaboratively resist chlordane stress

Guofan Zhu, Ruijun Du, Daolin Du, Jiazhong Qian, Mao YePMID: 33862342 DOI: 10.1016/j.envpol.2021.117095

Abstract

Chlordane is an organochlorine pesticide that is applied extensively. Residual concentrations that remain in soils after application are highly toxic to soil organisms, particularly affecting the earthworm gut and indigenous soil microorganisms. However, response mechanisms of the earthworm gut and indigenous soil microorganism communities to chlordane exposure are not well known. In this study, earthworms (Metaphire guillelmi) were exposed to chlordane-contaminated soils to investigate their response mechanisms over a gradient of chlordane toxicity. Results from high-throughput sequencing and network analysis showed that the bacterial composition in the earthworm gut varied more significantly than that in indigenous soil microbial communities under different concentrations of chlordane stress (2.3-60.8 mg kg; p < 0.05). However, keystone species of Flavobacterium, Candidatus Nitrososphaera, and Acinetobacter remained stable in both the earthworm gut and bacterial communities despite varying degrees of chlordane exposure, and their relative abundance was slightly higher in the low-concentration treatment group (T1, T2) than in the high-concentration treatment group (T3, T4). Additionally, network analysis demonstrated that the average value of the mean degree of centrality, closeness centrality, and eigenvector centrality of all keystone species screened by four methods (MetagenomeSeq, LEfSe, OPLS-DA, Random Forest) were 161.3, 0.5, and 0.63, respectively, and that these were significantly higher (p < 0.05) than values for non-keystone species (84.9, 0.4, and 0.2, respectively). Keystone species had greater network connectivity and a stronger capacity to degrade pesticides and transform carbon and nitrogen than non-keystone species. The keystone species, which were closely related to the microbial community in soil indigenous flora and earthworm intestinal flora, could resist chlordane stress and undertake pesticide degradation. These results have increased understanding of the role of the earthworm gut and indigenous soil bacteria in resisting chlordane stress and sustaining microbial equilibrium in soil.

Is Technical-Grade Chlordane an Obesogen?

Juliana F Silva, Bruno P Moreira, Luís Rato, Maria de Lourdes Pereira, Pedro F Oliveira, Marco G AlvesPMID: 31965937 DOI: 10.2174/0929867327666200121122208

Abstract

The prevalence of obesity has tripled in recent decades and is now considered an alarming public health problem. In recent years, a group of endocrine disruptors, known as obesogens, have been directly linked to the obesity epidemic. Its etiology is generally associated with a sedentary lifestyle, a high-fat diet and genetic predisposition, but environmental factors, such as obesogens, have also been reported as contributors for this pathology. In brief, obesogens are exogenous chemical compounds that alter metabolic processes and/or energy balance and appetite, thus predisposing to weight gain. Although this theory is still recent, the number of compounds with suspected obesogenic activity has steadily increased over the years, though many of them remain a matter of debate. Technical-grade chlordane is an organochlorine pesticide widely present in the environment, albeit at low concentrations. Highly lipophilic compounds can be metabolized by humans and animals into more toxic and stable compounds that are stored in fat tissue and consequently pose a danger to the human body, including the physiology of adipose tissue, which plays an important role in weight regulation. In addition, technical-grade chlordane is classified as a persistent organic pollutant, a group of chemicals whose epidemiological studies are associated with metabolic disorders, including obesity. Herein, we discuss the emerging roles of obesogens as threats to public health. We particularly discuss the relevance of chlordane persistence in the environment and how its effects on human and animal health provide evidence for its role as an endocrine disruptor with possible obesogenic activity.Exposure to organochlorine pesticides and the risk of type 2 diabetes in the population of East China

Xu Han, Feng Zhang, Lingling Meng, Yuedong Xu, Yingming Li, An Li, Mary E Turyk, Ruiqiang Yang, Pu Wang, Jianqing Zhang, Qinghua Zhang, Guibin JiangPMID: 31887706 DOI: 10.1016/j.ecoenv.2019.110125

Abstract

Organochlorine pesticides (OCPs) have been reported to be associated with an elevated risk of type 2 diabetes, although no study has focused on such associations in Chinese populations. In this case-control study, we aimed to explore the associations between OCPs and type 2 diabetes and their potential mechanisms in a population from East China. Participants diagnosed with type 2 diabetes and nondiabetic participants from Shandong Province, East China, were enrolled in this case-control study. Six OCPs (β-HCH, trans-chlordane, trans-nonachlor, p,p'-DDE, p,p'-DDT and mirex/kepone) were detected in more than 75% of serum samples. Logistic regression analysis and multiple linear regression analysis were used to assess the associations between OCP exposure and the outcomes. After adjusting for potential confounding factors such as age, sex and body mass index, all six OCPs showed positive associations with type 2 diabetes in a linear dose-response manner. Serum concentrations of β-HCH and p,p'-DDE were associated with higher levels of fasting plasma glucose in participants without diabetes, although no OCPs showed significant associations with hemoglobin A1c. In addition, certain OCPs showed significantly positive associations with triglycerides, total cholesterol, and low-density lipoprotein cholesterol and negative relationships with high-density lipoprotein cholesterol in nondiabetics, indicating that OCP exposure may disrupt lipid metabolism. Findings in the current study indicated that OCPs may be a diabetogenic factor in the population of this study. To our knowledge, this is the first study to investigate the associations between OCP exposure and type 2 diabetes in a Chinese population.Technical-grade chlordane compromises rat Sertoli cells proliferation, viability and metabolic activity

Bruno P Moreira, Juliana F Silva, Ivana Jarak, Maria de Lourdes Pereira, Pedro F Oliveira, Marco G AlvesPMID: 31704469 DOI: 10.1016/j.tiv.2019.104673

Abstract

Environmental contaminants are a daily presence in human routine. Multiple studies highlight the obesogenic activity of some chemicals. Moreover, these compounds have been suggested as a cause of male subfertility and/or infertility. Technical-grade chlordane (TGC) is classified as an endocrine-disruptor chemical, while its classification as obesogen is controversial. Herein, we studied the influence of TGC on Sertoli cells (SCs) metabolism. Rat Sertoli cells (rSCs) were cultured without and in the presence of increasing concentrations (1, 10 and 1000 nM) of TGC. The viability, proliferation, metabolic activity and the metabolic profile of rSCs was assessed. Expression of key glycolysis-related enzymes, transporters and biomarkers of oxidative damage were also evaluated. Our results show that exposure to higher concentrations of TGC decreases SCs proliferation and viability, which was accompanied by increased glucose consumption associated with an upregulation of Glut3 levels. As a result, pyruvate/lactate production were enhanced thus increasing the glycolytic flux in cells exposed to 1000 nM TGC, although lactate dehydrogenase expression and activity did not increase. Notably, biomarkers associated with oxidative damage remained unchanged after exposure to TGC. This is the first report showing that TGC alters glucose rSCs metabolism and the nutritional support of spermatogenesis with consequences for male fertility.Annual changes in concentrations and health risks of PCDD/Fs, DL-PCBs and organochlorine pesticides in ambient air based on the Global Monitoring Plan in São Paulo

Zhiyong Hu, Jiafu Li, Bingyan Li, Zengli ZhangPMID: 31600699 DOI: 10.1016/j.envpol.2019.113310

Abstract

Ambient air contains a number of persistent organic pollutants (POPs), to which inhalation exposure has drawn worldwide concern. However, information regarding annual changes in the concentrations and health risks of POPs in the ambient air of São Paulo, Brazil, are limited. This study provides comprehensive information on annual changes in polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs), dioxin-like polychlorinated biphenyls (DL-PCBs), and 10 groups of organochlorine pesticides (OCPs) in the ambient air of São Paulo between 2010 and 2015 based on the Global Monitoring Plan. The mass concentrations of the studied POPs (PCDD/Fs, DL-PCBs, and OCPs) showed declining trends from 2010 to 2015 (from 2.65 × 10to 1.33 × 10

pg m

, from 9.89 × 10

to 3.12 × 10

pg m

, and from 0.313 to 0.100 ng m

, respectively), which might be due to the decrease of non-intentional emissions. The carcinogenic risk (CR) and non-carcinogenic risk (Non-CR) of the studied POPs were 1.48 × 10

to 6.08 × 10

and 3.44 × 10

to 3.34 × 10

, respectively, which are lower than the generally accepted threshold values (10

/10

and 1 for CR and Non-CR, respectively), suggesting that the health risks posed by the studied POPs were acceptable. PCDD/Fs had the highest CR (6.08 × 10

-4.81 × 10

), whereas the 95th percentile CR of DL-PCBs and nine of the OCPs were lower than 10

, suggesting that among the studied POPs, PCDD/Fs in the ambient air warrant special attention. The 95th percentile CRs of dichlorodiphenyltrichloroethane (2.30 × 10

), dieldrin (1.30 × 10

), hexachlorocyclohexanes (1.05 × 10

), heptachlor (8.97 × 10

), hexachlorobenzene (6.47 × 10

), chlordane (5.89 × 10

), heptachlor epoxide (1.42 × 10

), aldrin (1.33 × 10

), and mirex (2.71 × 10

) in ambient air were relatively low, suggesting that their threats to human health were negligible. In general, PCDD/Fs, DL-PCBs, and OCPs in the ambient air of São Paulo did not pose serious threats to human health during 2010-2015.

Persistent organic pollutants are still present in surface marine sediments from the Seto Inland Sea, Japan

Satoshi Asaoka, Akira Umehara, Yuki Haga, Chisato Matsumura, Ryosuke Yoshiki, Kazuhiko TakedaPMID: 31543483 DOI: 10.1016/j.marpolbul.2019.110543

Abstract

Although persistent organic pollutants (POPs) are currently banned or strictly controlled under the Stockholm Convention on Persistent Organic Pollutants, POPs are still distributed worldwide due to their environmental persistence, atmospheric transport, and bioaccumulation. Herein we investigated the current concentrations of POPs in the sediments from Seto Inland Sea, Japan and sought to clarify the factors currently controlling the POPs concentration of the surface sediments from Seto Inland Sea. The concentrations of hexachlorocyclohexane isomers (HCHs), dichlorodiphenyltrichloroethane and its metabolites (DDTs), and chlordane isomers (CHLs) in sediments from Seto Inland Sea were <0.002-1.20 ng g, 0.01-2.51 ng g

, and 0.01-0.48 ng g

, respectively. Resuspension increased the concentrations of HCHs, HCB, and DDTs in the surface sediment with the release of historically contaminated pollutants accumulated in a lower layer. We speculate that CHLs in air that were removed by atmospheric deposition affects the concentration of CHLs in surface sediments.

Alterations in macrophage phagocytosis and inflammatory tone following exposure to the organochlorine compounds oxychlordane and trans-nonachlor

Darian Young, Aren Worrell, Erin McDevitt, Lucie Henein, George E Howell 3rdPMID: 32057836 DOI: 10.1016/j.tiv.2020.104791

Abstract

The role of macrophages in the innate immune response cannot be underscored however recent studies have demonstrated that both resident and recruited macrophages have critical roles in the pathogenesis of metabolic dysfunction. Given the recent data implicating exposure to persistent organic pollutants (POPs) in the pathogenesis of metabolic diseases, the current study was designed to examine the effects of the highly implicated organochlorine (OC) compounds oxychlordane and trans-nonachlor on overall macrophage function. Murine J774A.1 macrophages were exposed to trans-nonachlor or oxychlordane (0 - 20 µM) for 24 hours then phagocytosis, reactive oxygen species (ROS) generation, mitochondrial membrane potential, caspase activities, pro-inflammatory cytokine production, and macrophage plasticity were assessed. Overall, exposure to oxychlordane significantly decreased macrophage phagocytosis while both OC compounds significantly increased ROS generation. Exposure to trans-nonachlor significantly increased secretion of tumor necrosis factor alpha (TNFα) and interleukin-6 whereas oxychlordane had a biphasic effect on TNFα secretion. However, both oxychlordane and trans-nonachlor decreased basal expression of the M1 pro-inflammatory marker cyclooxygenase 2. Taken together, these data indicate that exposure to these two OC compounds have both compound and concentration dependent effects on macrophage function which may alter both the innate immune response and impact metabolic function of key organs involved in metabolic diseases.Insecticide use and risk of non-Hodgkin lymphoma subtypes: A subset meta-analysis of the North American Pooled Project

Linda Kachuri, Laura E Beane Freeman, John J Spinelli, Aaron Blair, Manisha Pahwa, Stella Koutros, Shelia Hoar Zahm, Kenneth P Cantor, Dennis D Weisenburger, Punam Pahwa, James A Dosman, John R McLaughlin, Paul A Demers, Shelley A HarrisPMID: 32574374 DOI: 10.1002/ijc.33164

Abstract

Insecticide use has been linked to increased risk of non-Hodgkin lymphoma (NHL), however, findings of epidemiologic studies have been inconsistent, particularly for NHL subtypes. We analyzed 1690 NHL cases and 5131 controls in the North American Pooled Project (NAPP) to investigate self-reported insecticide use and risk of NHL overall and by subtypes: follicular lymphoma (FL), diffuse large B-cell lymphoma (DLBCL) and small lymphocytic lymphoma (SLL). Odds ratios (OR) and 95% confidence intervals for each insecticide were estimated using logistic regression. Subtype-specific associations were evaluated using ASSET (Association analysis for SubSETs). Increased risks of multiple NHL subtypes were observed for lindane (OR = 1.60, 1.20-2.10: FL, DLCBL, SLL), chlordane (OR = 1.59, 1.17-2.16: FL, SLL) and DDT (OR = 1.36, 1.06-1.73: DLBCL, SLL). Positive trends were observed, within the subsets with identified associations, for increasing categories of exposure duration for lindane (P= 1.7 × 10

), chlordane (P

= 1.0 × 10

) and DDT (P

= 4.2 × 10

), however, the exposure-response relationship was nonlinear. Ever use of pyrethrum was associated with an increased risk of FL (OR = 3.65, 1.45-9.15), and the relationship with duration of use appeared monotonic (OR for >10 years: OR = 5.38, 1.75-16.53; P

= 3.6 × 10

). Our analysis identified several novel associations between insecticide use and specific NHL subtypes, suggesting possible etiologic heterogeneity in the context of pesticide exposure.